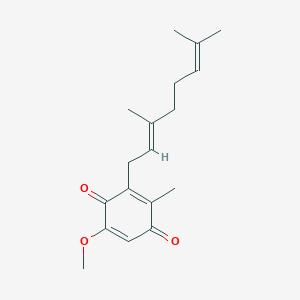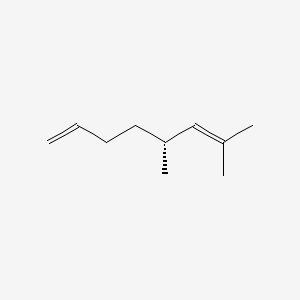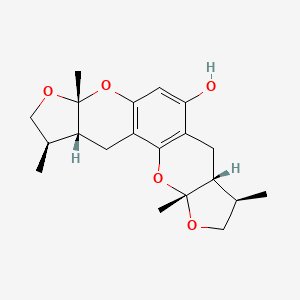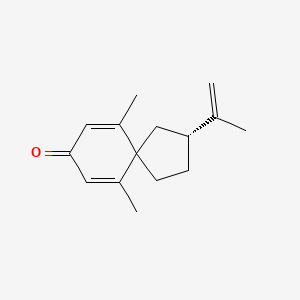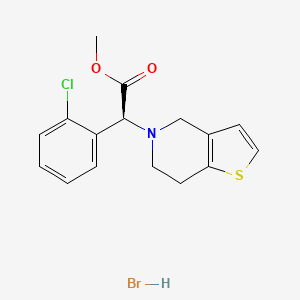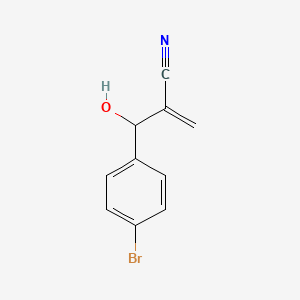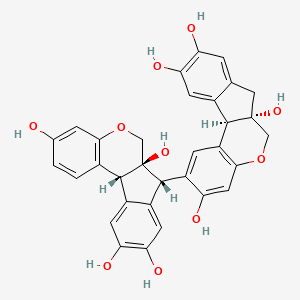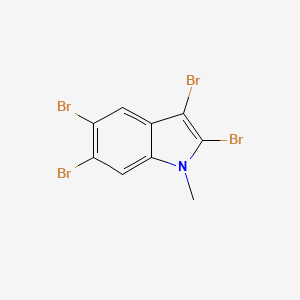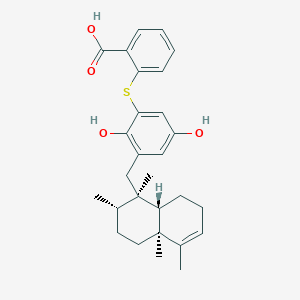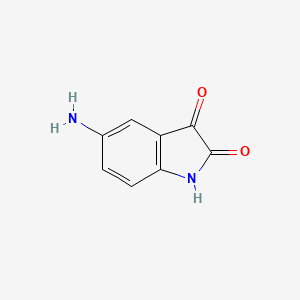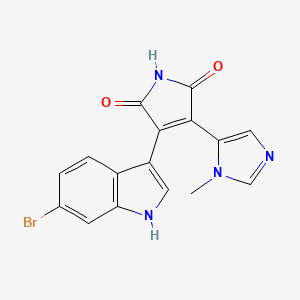
Didemnimide D
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Didemnimide D is a member of indoles, a member of maleimides and a member of pyrroles. It has a role as a metabolite.
Aplicaciones Científicas De Investigación
Novel Alkaloid Structure and Predator Deterrence
Didemnimide D is part of a group of novel alkaloids, didemnimides A−D, characterized by a unique indole−maleimide−imidazole carbon skeleton. These compounds, especially didemnimide D, have been identified as major predator deterrents in the Caribbean mangrove ascidian Didemnum conchyliatum. Didemnimide D, in particular, has been noted for its potent feeding deterrent properties against carnivorous fish in mangrove environments (Vervoort et al., 1997).
Chemical Defense Mechanisms in Marine Ecosystems
Further research into the chemical defense of the Caribbean ascidian Didemnum conchyliatum revealed that didemnimides, including didemnimide D, play a critical role in deterring predators. This study highlights the importance of these compounds in the ascidian's survival and their effectiveness in natural environments. The antipredatory activity of didemnimides has been found to be highly structure-dependent, with didemnimide D showing significant deterrent properties in both laboratory and field assays (Vervoort, Pawlik, & Fenical, 1998).
Synthesis and Structural Studies
Research has also focused on the synthesis and cyclization of didemnimides, including didemnimide D. These studies are crucial for understanding the structural complexity of these alkaloids and their potential applications in various fields of science. The synthesis process involves key steps like Stille coupling, highlighting the complexity and potential for further chemical manipulation of these compounds (Terpin et al., 1998).
Potential in Cancer Research
Research on granulatimide and isogranulatimide, closely related to didemnimides, has revealed their role as G2 checkpoint inhibitors. These findings suggest potential applications in cancer research, as these compounds can impact cell cycle regulation in cancer cells. The synthesis and study of these compounds, including didemnimide D, could provide valuable insights into the development of new therapeutic agents (Berlinck et al., 1998).
Molecular Orbital Calculations and UV Spectra Studies
A computational study of compounds including didemnimide D focused on their electronic features and structural parameters, relating them to the inhibition of the G2 cell cycle checkpoint in mammalian cancer cells. This study provides a deeper understanding of the molecular properties of didemnimide D and its related compounds, further contributing to the potential applications in biomedical research (Camargo et al., 2001).
Propiedades
Nombre del producto |
Didemnimide D |
|---|---|
Fórmula molecular |
C16H11BrN4O2 |
Peso molecular |
371.19 g/mol |
Nombre IUPAC |
3-(6-bromo-1H-indol-3-yl)-4-(3-methylimidazol-4-yl)pyrrole-2,5-dione |
InChI |
InChI=1S/C16H11BrN4O2/c1-21-7-18-6-12(21)14-13(15(22)20-16(14)23)10-5-19-11-4-8(17)2-3-9(10)11/h2-7,19H,1H3,(H,20,22,23) |
Clave InChI |
UGQSNWJOZBAEMD-UHFFFAOYSA-N |
SMILES canónico |
CN1C=NC=C1C2=C(C(=O)NC2=O)C3=CNC4=C3C=CC(=C4)Br |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





